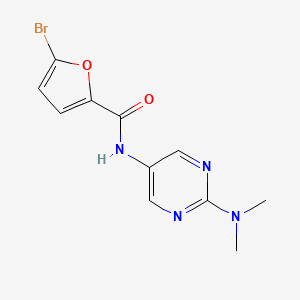

5-bromo-N-(2-(dimethylamino)pyrimidin-5-yl)furan-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “5-bromo-N-(2-(dimethylamino)pyrimidin-5-yl)furan-2-carboxamide” belongs to the class of organic compounds known as 2-furanilides . These are aromatic heterocyclic compounds containing a furan ring that is substituted at the 2-position with an anilide .

Synthesis Analysis

The synthesis of this compound involves rapid nucleophilic displacement reactions of 5-bromopyrimidine with nucleophiles under microwave irradiation . 5-Bromopyrimidine undergoes direct metallation with lithium diisopropylamide to yield 4-lithio-5-bromopyrimidine .Molecular Structure Analysis

The molecular structure of this compound includes a furan ring that is substituted at the 2-position with an anilide . The compound has free spectra: 1 NMR, 1 FTIR, and 2 MS (GC) .Chemical Reactions Analysis

The compound undergoes rapid nucleophilic displacement reactions with nucleophiles under microwave irradiation . It also undergoes direct metallation with lithium diisopropylamide to yield 4-lithio-5-bromopyrimidine .Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 74-81 °C . Its empirical formula is C6H8BrN3 and it has a molecular weight of 202.05 .Applications De Recherche Scientifique

Antiprotozoal Agents

A study by Ismail et al. (2004) focused on the synthesis of dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, used as antiprotozoal agents. These compounds, including derivatives synthesized from 5-bromo-N-(2-(dimethylamino)pyrimidin-5-yl)furan-2-carboxamide, demonstrated strong DNA affinities and showed significant in vitro and in vivo activity against protozoal infections, including Trypanosoma b. rhodesiense and Plasmodium falciparum (Ismail et al., 2004).

Heterocyclic Synthesis

Madkour et al. (2009) explored the synthetic utility of enaminonitrile moiety in heterocyclic synthesis, which includes the use of derivatives of 5-bromo-N-(2-(dimethylamino)pyrimidin-5-yl)furan-2-carboxamide. This research highlighted the role of these compounds in the synthesis of new thienopyrimidines (Madkour et al., 2009).

Antimicrobial Activity

Abdel-Rahman et al. (2002) synthesized new pyridothienopyrimidines and pyridothienotriazines from 5-acetyl-3-amino-4-aryl-6-methylthieno[2,3-b]pyridine-2-carboxamides. These compounds, related to 5-bromo-N-(2-(dimethylamino)pyrimidin-5-yl)furan-2-carboxamide, were tested for their antimicrobial activities, showcasing their potential in combating microbial infections (Abdel-Rahman, Bakhite, & Al-Taifi, 2002).

Synthesis of N-[5-(2-furanyl)-2-methyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl]-carboxamide

Chambhare et al. (2003) conducted a study on the synthesis of series N-[5-(2-furanyl)-2-methyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl]-carboxamide and 3-substituted-5-(2-furanyl)-2-methyl-3H-thieno[2,3-d]pyrimidin-4-ones. These compounds demonstrated significant antibacterial and antimycobacterial activity, highlighting their potential use as antimicrobial agents (Chambhare, Khadse, Bobde, & Bahekar, 2003).

Palladium-Catalyzed Cyclization

Jiang et al. (2014) discussed a novel palladium-catalyzed cyclization of bromoacrylamides with isocyanides to produce substituted 2,5-diimino-furans. This process is relevant to the synthesis of compounds like 5-bromo-N-(2-(dimethylamino)pyrimidin-5-yl)furan-2-carboxamide and highlights their utility in organic synthesis (Jiang, Yin, Li, Liu, Zhao, & Wu, 2014).

Recognition of DNA Sequences

Swalley et al. (1996) explored the use of pyrrole−imidazole polyamides for the recognition of DNA sequences. This research is relevant to understanding how derivatives of 5-bromo-N-(2-(dimethylamino)pyrimidin-5-yl)furan-2-carboxamide can be utilized in DNA sequence recognition and binding (Swalley, Baird, & Dervan, 1996).

Amplifiers of Phleomycin

Kowalewski et al. (1981) investigated unfused heterobicycles as amplifiers of phleomycin, including 4,5'-bipyrimidines with dimethylamino and/or dimethylaminoethylamino substituents, which are related to 5-bromo-N-(2-(dimethylamino)pyrimidin-5-yl)furan-2-carboxamide. This study provides insight into the potential use of these compounds in enhancing the efficacy of phleomycin (Kowalewski, Strekowski, Szajda, Walenciak, & Brown, 1981).

Safety and Hazards

The compound is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin with plenty of soap and water if in contact, and wearing protective gloves/clothing/eye protection/face protection .

Propriétés

IUPAC Name |

5-bromo-N-[2-(dimethylamino)pyrimidin-5-yl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN4O2/c1-16(2)11-13-5-7(6-14-11)15-10(17)8-3-4-9(12)18-8/h3-6H,1-2H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZFHBFBQFPVNPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C(C=N1)NC(=O)C2=CC=C(O2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-[2-(dimethylamino)pyrimidin-5-yl]furan-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Boc-[(1R,2S,5S)-2-amino-6,6-dimethylbicyclo[3.1.1]hept-2-yl]acetic acid](/img/structure/B2688152.png)

![1-((cyanomethyl)thio)-N-cyclohexyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2688153.png)

![2-(4-chlorophenyl)-4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2688155.png)

![2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2688157.png)

![5-Fluoro-2-[1-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2688158.png)

![N-(5-acetamido-2-methoxyphenyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2688159.png)

![2-Methoxyethyl 5-[(2,4-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2688161.png)

![N-(1-adamantyl)-2-[[3-cyano-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl]acetamide](/img/structure/B2688170.png)